molecular formula C15H14Cl2N2 B13112611 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine

2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Katalognummer: B13112611
Molekulargewicht: 293.2 g/mol
InChI-Schlüssel: QPAXZMKACUEWDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group and two chlorine atoms attached to a tetrahydro-naphthyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves multi-step reactions. One common method includes the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea under specific conditions . This reaction proceeds through a series of intermediate steps, ultimately yielding the desired naphthyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis and solvent-free reactions with catalysts such as potassium fluoride on basic alumina . These methods enhance the efficiency and yield of the compound, making it feasible for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C15H14Cl2N2

Molekulargewicht

293.2 g/mol

IUPAC-Name

2-benzyl-5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine

InChI

InChI=1S/C15H14Cl2N2/c16-14-8-12-10-19(7-6-13(12)15(17)18-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2

InChI-Schlüssel

QPAXZMKACUEWDM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=CC(=NC(=C21)Cl)Cl)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.